AE-3763

Description

The exact mass of the compound Unii-F7YC3C4yfs is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

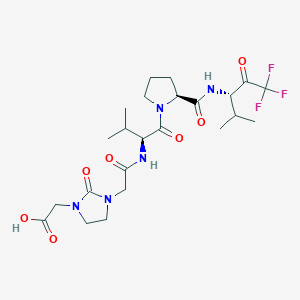

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-[2-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34F3N5O7/c1-12(2)17(19(35)23(24,25)26)28-20(36)14-6-5-7-31(14)21(37)18(13(3)4)27-15(32)10-29-8-9-30(22(29)38)11-16(33)34/h12-14,17-18H,5-11H2,1-4H3,(H,27,32)(H,28,36)(H,33,34)/t14-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQQXRRWRZFGDW-WBAXXEDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34F3N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291778-77-3 | |

| Record name | AE-3763 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291778773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AE-3763 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7YC3C4YFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of AE-3763: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AE-3763 is a novel peptide-based cancer vaccine designed to elicit a robust and specific CD4+ T-helper cell immune response against tumor cells overexpressing the human epidermal growth factor receptor 2 (HER2). This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular composition, its interaction with the immune system, and the preclinical and clinical evidence supporting its mode of action. Quantitative data from immunological assays are presented, and detailed experimental protocols for key immunological monitoring techniques are provided. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of this innovative immunotherapeutic agent.

Introduction to this compound

This compound is a synthetic hybrid peptide vaccine developed to stimulate the adaptive immune system to recognize and eliminate HER2-positive cancer cells. Overexpression of the HER2 protein is a key driver in a significant proportion of breast, ovarian, and other cancers, making it an attractive target for immunotherapy. This compound's unique design, incorporating the Ii-Key peptide, aims to overcome some of the limitations of traditional peptide vaccines by enhancing the antigen presentation process and maximizing the T-helper cell response.

Molecular Composition and Design

This compound is a chimeric peptide composed of two key functional domains:

-

AE36: A 15-amino acid peptide derived from the intracellular domain of the HER2 protein, specifically corresponding to amino acids 776-790 (GVGSPYVSRLLGICL). This sequence represents a naturally processed epitope that can be presented by MHC class II molecules.

-

Ii-Key Peptide: A short, four-amino acid peptide (LRMK) derived from the human invariant chain (Ii). The Ii-Key peptide is covalently linked to the N-terminus of the AE36 peptide.

The rationale behind this hybrid design is to leverage the natural function of the invariant chain in the MHC class II antigen presentation pathway. The Ii-Key peptide acts as a targeting and enhancement moiety, facilitating the loading of the AE36 peptide onto MHC class II molecules on the surface of antigen-presenting cells (APCs).

Core Mechanism of Action: Enhanced CD4+ T-Cell Activation

The central mechanism of action of this compound revolves around the potentiation of the MHC class II antigen presentation pathway, leading to a robust and specific CD4+ T-helper cell response.

Antigen Presentation Pathway

The following diagram illustrates the proposed mechanism by which this compound enhances the presentation of the HER2 epitope to CD4+ T-cells.

As depicted, the Ii-Key component of this compound is believed to enhance the binding and stabilization of the AE36 peptide within the peptide-binding groove of MHC class II molecules on APCs. This leads to a higher density of HER2-derived epitopes on the APC surface, resulting in more efficient recognition and activation of HER2-specific CD4+ T-helper cells.

Downstream Immunological Cascade

The activation of HER2-specific CD4+ T-helper cells by this compound initiates a cascade of downstream anti-tumor immune responses:

-

Cytokine Production: Activated CD4+ T-cells release a variety of cytokines, most notably Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). IFN-γ can directly inhibit tumor growth and enhance the cytotoxic activity of other immune cells. IL-2 is a potent T-cell growth factor that promotes the proliferation and survival of both CD4+ and CD8+ T-cells.

-

CD8+ Cytotoxic T-Lymphocyte (CTL) Activation: CD4+ T-helper cells provide crucial "help" for the activation and expansion of HER2-specific CD8+ CTLs. These CTLs are the primary effector cells responsible for directly recognizing and killing HER2-expressing tumor cells.

-

B-Cell Activation and Antibody Production: Activated CD4+ T-helper cells can also stimulate B-cells to produce antibodies against the HER2 protein, potentially leading to antibody-dependent cell-mediated cytotoxicity (ADCC).

Quantitative Data from Immunological Studies

The immunogenicity of this compound has been evaluated in preclinical and clinical studies. The following tables summarize key quantitative data from a Phase I clinical trial.

Table 1: ELISPOT Assay Results for IFN-γ Secretion

| Dose Group | Number of Inoculations | IFN-γ Spot-Forming Cells (SFC) / 10⁶ cells |

| 100 µg | 6 | 30 (minimal responder) |

| 100 µg | 6 | 600 (moderate responder) |

| 100 µg | 6 | 1500 (good responder) |

| 500 µg | 2 | >1500 |

Data from a Phase I clinical trial in breast cancer patients.[1]

Table 2: Proliferation Assay Results (³H-Thymidine Incorporation)

| Dose Group | Number of Inoculations | Proliferation (cpm) |

| 100 µg | 6 | 1200 - 2000 |

| 500 µg | 2 | 3200 - 11500 |

Data from a Phase I clinical trial in breast cancer patients.[1]

Experimental Protocols

Detailed methodologies for the key immunological assays used to evaluate the mechanism of action of this compound are provided below.

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with this compound

This protocol outlines the general procedure for stimulating PBMCs with the this compound peptide to induce an antigen-specific T-cell response in vitro.

Protocol Steps:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin. Plate the cells in 48-well flat-bottom plates at a concentration of 0.5 x 10^6 cells/mL.

-

Peptide Stimulation: Add this compound or AE36 peptide to the cell cultures at a final concentration of 10-50 µg/mL.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days.

-

Cytokine Support: Supplement the cultures with recombinant human IL-2 (e.g., 20-100 IU/mL) and/or IL-15 (e.g., 10 ng/mL) at specified time points (e.g., day 2 and 5) to promote T-cell proliferation and survival.

-

Restimulation (Optional): For longer-term cultures, restimulate the T-cells on day 11 with irradiated, peptide-pulsed autologous or allogeneic PBMCs.

-

Cell Harvest: After the incubation period, harvest the cells for analysis by ELISPOT or flow cytometry.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Protocol Steps:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for at least 2 hours at room temperature.

-

Cell Plating: Add the stimulated PBMCs to the wells in triplicate at a density of 2-5 x 10^5 cells/well. Include wells with peptide (this compound or AE36), a positive control (e.g., PHA or anti-CD3 antibody), and a negative control (medium alone).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Allow spots to develop in the dark.

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISPOT reader.

Flow Cytometry for CD4+ T-Cell Activation

Flow cytometry is used to phenotype and quantify activated T-cells based on the expression of specific cell surface and intracellular markers.

Protocol Steps:

-

Cell Preparation: Harvest the stimulated PBMCs and wash with FACS buffer (PBS with 2% FBS).

-

Surface Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against surface markers. A typical panel for identifying activated CD4+ T-cells would include:

-

CD3 (T-cell marker)

-

CD4 (T-helper cell marker)

-

CD69 (early activation marker)

-

CD25 (IL-2 receptor alpha chain, activation marker)

-

Optionally, markers for memory T-cell subsets (e.g., CD45RO, CCR7).

-

-

Fixation and Permeabilization: If intracellular cytokine staining is desired, fix and permeabilize the cells using a commercially available kit.

-

Intracellular Staining: Incubate the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines, such as IFN-γ and TNF-α.

-

Data Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to gate on the CD3+CD4+ T-cell population and quantify the percentage of cells expressing activation markers and/or cytokines.

Conclusion

The mechanism of action of this compound is centered on its innovative Ii-Key hybrid design, which significantly enhances the presentation of a key HER2-derived epitope to the immune system. This leads to a potent and specific activation of CD4+ T-helper cells, orchestrating a multi-faceted anti-tumor immune response. The quantitative data from clinical trials demonstrate the vaccine's ability to induce robust immunological responses in patients. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and monitoring of this compound and other peptide-based immunotherapies. Further research to elucidate the precise binding affinities of the AE36 peptide to various HLA-DR alleles will provide even greater insight into the molecular interactions driving the efficacy of this promising cancer vaccine.

References

In-Depth Technical Guide: AE-3763, a Potent and Highly Soluble Inhibitor of Human Neutrophil Elastase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AE-3763, a peptide-based inhibitor of human neutrophil elastase (HNE). The information presented is compiled from publicly available scientific literature, intended to support research and development efforts in inflammatory and related diseases.

Core Chemical and Physical Properties

This compound is a synthetic peptide derivative designed for high potency and aqueous solubility. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(3-(2-(((1S)-2-Methyl-1-((2S)-2-(((1S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propyl)carbamoyl)pyrrolidine-1-carbonyl)propyl)amino)-2-oxo-ethyl)-2-oxo-imidazolidin-1-yl)acetic acid | N/A |

| Molecular Formula | C23H34F3N5O7 | |

| Molecular Weight | 549.54 g/mol | |

| CAS Number | 291778-77-3 | N/A |

| Water Solubility | > 1000 mg/mL | [1] |

Pharmacological Profile

This compound is a potent and specific inhibitor of human neutrophil elastase, a key serine protease implicated in the pathology of various inflammatory diseases.

| Parameter | Value | Reference |

| Target | Human Neutrophil Elastase (HNE) | [1][2] |

| IC50 | 29 nM | |

| Mechanism of Action | Peptide-based transition-state inhibitor | [1] |

In Vivo Efficacy and Preliminary Toxicology

This compound has demonstrated significant efficacy in animal models of acute lung injury and systemic inflammatory response.

| In Vivo Model | Key Findings | Reference |

| Hamster Model of Elastase-Induced Lung Hemorrhage | Dose-dependently prevents hemorrhage (ED50: 0.42 mg/kg/h by infusion, 1.2 mg/kg by bolus injection) | [2] |

| Hamster Model of LPS-Induced Lung Injury | Significantly inhibits edema and leukocyte infiltration into the lung | [1][2] |

| Mouse Model of LPS/Galactosamine-Induced Fatal Shock | Significantly improves 24-hour survival rate | [1][2] |

| Preliminary Toxicity (Mouse) | No overt toxic effects observed at a high dose of 300 mg/kg (intravenous) | [2] |

Signaling Pathway of Neutrophil Elastase in Inflammation

Human neutrophil elastase, the target of this compound, plays a critical role in the inflammatory cascade, leading to tissue damage. The simplified pathway below illustrates its involvement.

Caption: Simplified signaling pathway of HNE-mediated tissue damage and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

In Vitro HNE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human neutrophil elastase.

Caption: Workflow for the in vitro HNE inhibition assay.

Methodology:

-

Reagents:

-

Human Neutrophil Elastase (HNE)

-

Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

-

This compound stock solution and serial dilutions

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.

-

-

Procedure:

-

In a 96-well plate, HNE is pre-incubated with varying concentrations of this compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The change in absorbance is monitored kinetically at 405 nm using a plate reader.

-

-

Data Analysis:

-

The rate of substrate hydrolysis is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition for each concentration of this compound is determined relative to a control without the inhibitor.

-

The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

In Vivo Hamster Model of Elastase-Induced Lung Hemorrhage

Objective: To evaluate the in vivo efficacy of this compound in preventing HNE-induced lung injury.

References

Unveiling the Target: A Technical Guide to the Biological Identification of AE37

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological target and mechanism of action of AE37, a promising HER2-targeted peptide vaccine. Through a detailed examination of preclinical and clinical research, this document outlines the core scientific principles underpinning AE37's immunotherapeutic effects. All quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed methodologies for pivotal experiments are provided. Visual diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.

Introduction to AE37: A Novel Immunotherapeutic Approach

AE37 is an investigational cancer vaccine designed to prevent cancer recurrence in patients with HER2-expressing tumors, particularly breast cancer.[1] It is a hybrid peptide composed of a modified version of the naturally occurring HER2 peptide AE36 (amino acids 776-790 from the intracellular domain of HER2) and the Ii-Key peptide (LRMK), a 4-amino-acid peptide derived from the MHC Class II invariant chain.[2] This modification is designed to enhance the immunogenicity of the HER2 peptide.[2] AE37 is administered with the immunoadjuvant Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][2]

Biological Target: Human Epidermal Growth Factor Receptor 2 (HER2)

The primary biological target of the AE37 vaccine is the Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2. HER2 is a transmembrane tyrosine kinase receptor that is overexpressed in a significant portion of breast cancers and other malignancies.[3] This overexpression is correlated with more aggressive disease and poorer overall survival.[3] While therapies like trastuzumab target the extracellular domain of HER2, AE37 is designed to elicit an immune response against an intracellular portion of the protein.[3]

Mechanism of Action: Eliciting a CD4+ T-Helper Cell Response

Unlike many other cancer vaccines that aim to directly stimulate CD8+ cytotoxic T-lymphocytes, AE37's unique mechanism of action is centered on the activation of CD4+ T-helper cells.[3][4][5] The Ii-Key component of the AE37 peptide enhances its binding to Major Histocompatibility Complex (MHC) Class II molecules on antigen-presenting cells (APCs).[2][3] This enhanced presentation leads to a robust activation and expansion of HER2-specific CD4+ T-helper cells.[6][7]

These activated CD4+ T-cells play a crucial role in orchestrating a broader and more durable anti-tumor immune response. They provide "help" to other immune cells, including:

-

CD8+ Cytotoxic T-lymphocytes (CTLs): By providing cytokine help (e.g., IL-2), CD4+ T-cells enhance the activation, proliferation, and cytotoxic function of HER2-specific CD8+ CTLs, which are responsible for directly killing tumor cells.

-

B-cells: CD4+ T-cells can stimulate B-cells to produce antibodies against the HER2 protein.[1]

This mechanism of activating the CD4+ T-helper cell population is believed to lead to a more comprehensive and sustained immune attack against HER2-expressing cancer cells.

References

- 1. bionews.com [bionews.com]

- 2. ascopubs.org [ascopubs.org]

- 3. cancernetwork.com [cancernetwork.com]

- 4. AE37 HER2-targeted vaccine in the prevention of breast cancer recurrence: A mini narrative review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AE37: a novel T-cell-eliciting vaccine for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CD4+ T cells in antitumor immunity: utility of an li-key HER2/neu hybrid peptide vaccine (AE37) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. providence.elsevierpure.com [providence.elsevierpure.com]

Early In Vitro Evaluation of AE37: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core early in vitro studies conducted on AE37, a novel peptide-based cancer vaccine candidate. AE37 is a modified HER2/neu-derived peptide that has been engineered to elicit a potent and specific immune response against HER2-overexpressing cancer cells. This document summarizes key quantitative data, details the experimental protocols for pivotal in vitro assays, and visualizes the underlying immunological mechanisms.

Core Concept: The Ii-Key Modification

AE37 is a synthetic peptide composed of the HER2/neu (776-790) epitope, referred to as AE36, linked to a four-amino-acid Ii-Key peptide (LRMK). This modification is designed to enhance the loading of the HER2 peptide onto Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs). This enhanced presentation leads to a more robust activation of CD4+ T-helper cells, which are crucial for orchestrating a comprehensive and durable anti-tumor immune response. Pre-clinical investigations have demonstrated that this Ii-Key modification results in a more potent immunological response both in vitro and in vivo when compared to the unmodified AE36 peptide.[1]

In Vitro Immunogenicity Assessment

The early in vitro evaluation of AE37 focused on its ability to stimulate a specific T-cell response. Two primary assays were employed to quantify this response: the T-cell proliferation assay and the Interferon-gamma (IFN-γ) ELISPOT assay.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation with the AE37 peptide, indicating the activation and expansion of antigen-specific T-cells.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.[2][3]

-

Cell Seeding: PBMCs are seeded at a concentration of 2.5 x 10⁵ cells per well in 96-well plates containing CTL medium.[2]

-

Stimulation: The cells are stimulated in triplicate with either the AE36 peptide (the native HER2 epitope within AE37) at a final concentration of 10 µg/ml, a positive control (e.g., pokeweed mitogen at 2 µg/ml), or medium alone as a negative control.[2]

-

Incubation: The plates are incubated for a period of four days.[2]

-

Radiolabeling: For the final 16 hours of incubation, 1 µCi/well of ³H-Thymidine is added to each well.[2]

-

Cell Lysis and Measurement: Following incubation, the cells are lysed, and the amount of incorporated ³H-Thymidine into the DNA is measured using a scintillation counter. The results are typically expressed as counts per minute (cpm) or as a stimulation index (SI), which is the ratio of cpm in stimulated wells to cpm in unstimulated wells.[3]

| Timepoint | Mean CPM (AE37 Stimulation) | Mean CPM (Control Media) | p-value | Stimulation Index (SI) |

| Baseline (R0) | 1023.9 ± 216.7 | 1405.9 ± 260.6 | 0.57 | ~0.73 |

| Mid-PVS (R3) | 2457.4 ± 685.4 | 1119.7 ± 307.9 | 0.02 | ~2.19 |

| End of PVS (R6) | 2170.3 ± 461.6 | 2027.2 ± 682.8 | 0.06 | ~1.07 |

| 6 Months Post-PVS (RC6) | 3494.1 ± 1442.5 | 1612.9 ± 331.4 | 0.11 | ~2.17 |

| 12 Months Post-PVS (RC12) | 2891.8 ± 1542.8 | 1370.1 ± 367.8 | 0.35 | ~2.11 |

Data adapted from a study involving a dual peptide vaccine including AE37. PVS: Primary Vaccination Series.[3]

Interferon-gamma (IFN-γ) ELISPOT Assay

This assay quantifies the number of individual T-cells that secrete IFN-γ upon stimulation with the AE37 peptide. IFN-γ is a key cytokine indicative of a Th1-type immune response, which is critical for cell-mediated anti-tumor immunity.

-

Plate Coating: A 96-well ELISPOT plate is coated with a capture antibody specific for human IFN-γ and incubated overnight.[4]

-

Blocking: The plate is washed and blocked to prevent non-specific antibody binding.[5]

-

Cell Seeding: Freshly thawed PBMCs are added to the wells.[5]

-

Stimulation: The cells are stimulated with the AE36 peptide, a positive control (e.g., PHA), or a negative control (media alone).[5][4]

-

Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) to allow for cytokine secretion.[6]

-

Detection: After incubation, the cells are removed, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.[4]

-

Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored spot at the location of each IFN-γ-secreting cell.

-

Analysis: The spots are counted using an automated ELISPOT reader, and the results are expressed as spot-forming cells (SFCs) per million PBMCs.[7]

| Timepoint | Mean IFN-γ SFCs per 10⁶ PBMCs (AE37 Vaccination) |

| Baseline (R0) | 26.88 ± 12.36 |

| End of PVS (R6) | 40.35 ± 17.02 |

| After Last Booster (BRC24) | 62.00 ± 16.82 |

Data adapted from a phase II study of AE37. PVS: Primary Vaccination Series.[8]

Visualizing the Mechanism and Workflow

To better illustrate the processes involved in the in vitro evaluation of AE37, the following diagrams have been generated using the DOT language.

Caption: Mechanism of AE37-mediated T-cell activation.

Caption: Workflow for the ³H-Thymidine T-cell proliferation assay.

Caption: Workflow for the IFN-γ ELISPOT assay.

Conclusion

The early in vitro studies of AE37 provided a strong rationale for its further clinical development. The data generated from T-cell proliferation and IFN-γ ELISPOT assays demonstrated the potent immunogenicity of this Ii-Key modified HER2 peptide vaccine. These foundational studies were instrumental in establishing the mechanism of action and providing quantitative measures of the desired cellular immune response, paving the way for subsequent clinical trials in cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. AE37 peptide vaccination in prostate cancer: a 4-year immunological assessment updates on a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vaccine-specific T-cell proliferation in response to a dual peptide cancer vaccine in breast and ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: AE37 HER2-Targeted Peptide Vaccine Preliminary Efficacy Data

This technical guide provides an in-depth overview of the preliminary efficacy data for the AE37 vaccine, a HER2-targeted peptide immunotherapy. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action. The data presented is primarily from the Phase II clinical trial NCT00524277.

Introduction to AE37

AE37 is an investigational cancer vaccine designed to prevent recurrence in patients with HER2-expressing breast cancer. It is a synthetic peptide vaccine that combines a modified version of a HER2 protein fragment (AE36, derived from the intracellular domain of HER2) with the Ii-Key peptide, which enhances the immune response.[1][2] Unlike many other cancer vaccines that primarily target a CD8+ cytotoxic T-lymphocyte response, AE37 is an MHC class II epitope that stimulates CD4+ T-helper cells, which play a crucial role in orchestrating the overall anti-tumor immune response.[2][3]

Mechanism of Action

The AE37 vaccine works by training the patient's immune system to recognize and attack cancer cells that express the HER2 protein. The Ii-Key component of the vaccine facilitates the presentation of the HER2 peptide fragment by antigen-presenting cells (APCs) on MHC class II molecules. This leads to the activation of CD4+ T-helper cells, which in turn can help activate other immune cells, including CD8+ cytotoxic T-lymphocytes and B cells, to target and eliminate HER2-positive tumor cells.[1][3]

AE37 Signaling Pathway

Preliminary Efficacy Data (NCT00524277 Phase II Trial)

The primary efficacy data for AE37 comes from a prospective, randomized, single-blinded, multi-center Phase II clinical trial (NCT00524277). This trial evaluated the AE37 vaccine in combination with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF) compared to GM-CSF alone in preventing breast cancer recurrence.[4]

Overall Population

In the overall patient population, after a median follow-up of 25 months, there was no statistically significant difference in disease-free survival (DFS) between the AE37 + GM-CSF group and the GM-CSF alone group.[1]

| Metric | AE37 + GM-CSF | GM-CSF Alone | p-value | Hazard Ratio (HR) |

| Recurrence Rate | 10.3% | 18% | N/A | 0.57 (43% risk reduction)[5] |

Subgroup Analyses

Pre-specified exploratory subgroup analyses revealed potential benefits in certain patient populations, particularly those with lower HER2 expression and those with triple-negative breast cancer (TNBC).

| Patient Subgroup | Metric | AE37 + GM-CSF | GM-CSF Alone | p-value | Hazard Ratio (HR) |

| HER2 Low-Expression (IHC 1+/2+) | Recurrence Rate | 11% | 31% | N/A | N/A[5] |

| Advanced Stage (IIB/III) & HER2 Low-Expression | 5-year DFS | 90% | 32% | 0.02 | 0.3[6] |

| Triple-Negative Breast Cancer (TNBC) | 5-year DFS | 89% | 0% | 0.05 | 0.26[6] |

Experimental Protocols

Clinical Trial Design (NCT00524277)

The study was a 4-arm, prospective, randomized, single-blinded, multi-center Phase II trial.[4] Patients were clinically disease-free node-positive or high-risk node-negative breast cancer patients with any level of HER2 expression.[4] HLA-A2 negative patients were randomized to receive either AE37 in combination with GM-CSF or GM-CSF alone.[4]

NCT00524277 Trial Workflow

Vaccine Administration

-

Dosage: Each dose consisted of 500 mcg of the AE37 peptide combined with 125 mcg of GM-CSF.[4]

-

Route of Administration: The vaccine was administered via intradermal injection.[4]

-

Schedule: The primary vaccination series consisted of six monthly inoculations. This was followed by four booster inoculations administered every six months.[7]

Immune Response Monitoring

The patient's immune response to the vaccine was monitored through in vivo and in vitro assays.

-

Delayed-Type Hypersensitivity (DTH) Reaction (in vivo):

-

Procedure: Patients received an intradermal injection of the AE37 peptide.

-

Measurement: The injection site was observed for a localized inflammatory reaction, characteristic of a DTH response. The induration (hardening) and erythema (reddening) were measured, typically at 48-72 hours post-injection. The size of the DTH response was correlated with the development of a systemic immune response.[8]

-

Interpretation: A positive DTH reaction indicates a cell-mediated immune response to the vaccine antigen.

-

-

3H-Thymidine Incorporation Assay (in vitro):

-

Procedure: Peripheral blood mononuclear cells (PBMCs) were isolated from patient blood samples. The PBMCs were then cultured in the presence of the AE37 peptide.

-

Measurement: Radioactive 3H-thymidine was added to the cell cultures. Proliferating T-cells incorporate the 3H-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity was measured using a scintillation counter and expressed as a stimulation index (SI), which is the ratio of radioactivity in stimulated cultures to that in unstimulated cultures.[9][10]

-

Interpretation: A higher stimulation index indicates a stronger proliferative response of T-cells to the AE37 peptide, signifying a vaccine-induced cellular immune response.

-

Safety and Tolerability

The AE37 vaccine has been reported to be safe and well-tolerated in clinical trials.[7] The majority of adverse events were mild to moderate injection site reactions, such as erythema and induration.[7]

Conclusion

The preliminary efficacy data for the AE37 HER2-targeted peptide vaccine suggests a potential clinical benefit in specific subgroups of breast cancer patients, particularly those with HER2 low-expressing tumors and triple-negative breast cancer. The vaccine has demonstrated a favorable safety profile and the ability to elicit a HER2-specific immune response. Further clinical investigation in a Phase III trial is warranted to confirm these findings.

References

- 1. Delayed type hypersensitivity (DTH) response assessment [bio-protocol.org]

- 2. criver.com [criver.com]

- 3. Thymidine Uptake Assays | Revvity [revvity.com]

- 4. Prospective, randomized, single-blinded, multi-center phase II trial of two HER2 peptide vaccines, GP2 and AE37, in breast cancer patients to prevent recurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generex combines AE37 with Merck’s Keytruda in Phase II trial for TNBC - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. HER2/neu-based vaccination with li-Key hybrid, GM-CSF immunoadjuvant and trastuzumab as a potent triple-negative breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AE37 HER2-targeted vaccine in the prevention of breast cancer recurrence: A mini narrative review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delayed-type hypersensitivity response is a predictor of peripheral blood T-cell immunity after HER-2/neu peptide immunization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

AE-3763: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of AE-3763, a peptide-based human neutrophil elastase inhibitor. As specific experimental data for this compound is not publicly available, the quantitative data and detailed protocols presented herein are representative examples based on industry standards and the general properties of similar peptide therapeutics. These should be considered illustrative and not definitive for this compound.

Introduction

This compound is a peptide-based inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. Early reports suggest that this compound is a "highly water-soluble" compound, a desirable characteristic for pharmaceutical development[1]. Understanding the solubility and stability of this compound is critical for formulation development, manufacturing, storage, and ensuring its therapeutic efficacy and safety. This guide provides an in-depth overview of these core physicochemical properties, including illustrative experimental protocols and data.

Solubility Characteristics

The solubility of a peptide therapeutic like this compound is influenced by its amino acid sequence, post-translational modifications, and the physicochemical properties of the solvent, such as pH, ionic strength, and temperature. While specific data is limited, a general solubility profile can be anticipated.

Representative Solubility Data

The following table summarizes the expected solubility of this compound in common laboratory solvents.

| Solvent System | Expected Solubility (mg/mL) | Notes |

| Water | > 50 | Reported to be highly water-soluble[1]. Solubility may be pH-dependent. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | > 50 | High solubility expected at physiological pH. |

| Dimethyl Sulfoxide (DMSO) | > 100 | Peptides are often highly soluble in DMSO. |

| Ethanol | < 10 | Lower solubility is anticipated in less polar organic solvents. |

| Acetonitrile | < 10 | Similar to ethanol, lower solubility is expected. |

Experimental Protocol: Solubility Determination by Saturation Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvent systems.

Materials:

-

This compound powder

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 280 nm)

-

Analytical balance

-

pH meter

Procedure:

-

Add an excess amount of this compound powder to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

-

Equilibrate the samples for a predetermined time (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant from each vial.

-

Dilute the supernatant with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard curve.

-

Calculate the solubility in mg/mL for each solvent system.

Solubility Determination Workflow

Stability Characteristics

The stability of this compound is a critical attribute that affects its shelf-life, formulation, and in-vivo performance. Peptide degradation can occur through various chemical and physical pathways. A Safety Data Sheet for this compound indicates it is stable under recommended storage conditions and is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[2].

Representative Stability Data

The following table provides an illustrative stability profile for this compound under different storage conditions.

| Condition | Duration | Parameter | Specification | Expected Result |

| Long-Term | ||||

| -20°C ± 5°C (Powder) | 24 Months | Appearance | White to off-white powder | Conforms |

| Purity (HPLC) | ≥ 98.0% | Conforms | ||

| Degradation Products | ≤ 1.0% | Conforms | ||

| Accelerated | ||||

| 25°C ± 2°C / 60% ± 5% RH (Powder) | 6 Months | Appearance | White to off-white powder | Conforms |

| Purity (HPLC) | ≥ 98.0% | Minor degradation may be observed | ||

| Degradation Products | ≤ 1.0% | May approach upper limit | ||

| Solution | ||||

| -80°C (in PBS pH 7.4) | 12 Months | Purity (HPLC) | ≥ 98.0% | Conforms |

| 4°C (in PBS pH 7.4) | 1 Month | Purity (HPLC) | ≥ 98.0% | Gradual degradation expected |

Experimental Protocol: Stability Testing of this compound

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound (multiple batches if available)

-

Stability chambers with controlled temperature and humidity

-

Vials and closures appropriate for the dosage form (e.g., lyophilized powder, solution)

-

Analytical instrumentation for assessing stability-indicating parameters (e.g., HPLC for purity and degradation products, visual inspection for appearance)

Procedure:

-

Protocol Design: Define the storage conditions (e.g., long-term: -20°C; accelerated: 25°C/60% RH), time points for testing (e.g., 0, 3, 6, 9, 12, 18, 24 months), and the analytical tests to be performed.

-

Sample Preparation: Prepare samples of this compound in the desired formulation and container closure system.

-

Initial Testing (Time 0): Perform a complete set of analytical tests on the samples before placing them in the stability chambers to establish baseline data.

-

Storage: Place the samples in the stability chambers under the specified conditions.

-

Time Point Testing: At each scheduled time point, remove a subset of samples from the chambers and perform the designated analytical tests.

-

Data Evaluation: Compare the results at each time point to the initial data and the established specifications. Any significant changes, out-of-specification results, or trends should be investigated.

ICH-Based Stability Testing Workflow

Conclusion

While specific public data on the solubility and stability of this compound is not available, this guide provides a comprehensive framework for understanding these critical properties based on its classification as a peptide therapeutic and general industry practices. The illustrative data and protocols serve as a valuable resource for researchers and drug development professionals working with this compound or similar molecules, guiding experimental design and formulation strategies. Further empirical studies are necessary to definitively characterize the physicochemical profile of this compound.

References

AE37: A Technical Guide to the Ii-Key Hybrid HER2 Peptide Vaccine and its Intellectual Property Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

AE37 is a novel, peptide-based immunotherapeutic vaccine designed to elicit a robust and durable immune response against HER2-expressing cancer cells. Developed by Antigen Express, a subsidiary of Generex Biotechnology, AE37 represents a significant advancement in cancer vaccine technology through its use of the proprietary Ii-Key hybrid system. This technology enhances the potency of the vaccine by specifically stimulating CD4+ T helper cells, which are crucial for orchestrating a comprehensive antitumor immune attack. This technical guide provides an in-depth overview of the AE37 vaccine, including its underlying technology, preclinical and clinical findings, and the associated intellectual property landscape.

Core Technology: The Ii-Key Hybrid System

The foundational innovation of the AE37 vaccine is the Ii-Key hybrid technology. This platform involves covalently linking a peptide antigen to a four-amino-acid Ii-Key peptide (LRMK). This modification significantly enhances the presentation of the antigen on Major Histocompatibility Complex (MHC) class II molecules of antigen-presenting cells (APCs).[1]

The AE37 vaccine itself is a hybrid peptide composed of the HER2-derived peptide AE36 (amino acids 776-790 from the intracellular domain of the HER2 protein) and the Ii-Key peptide.[2] This linkage increases the binding affinity of the peptide to MHC class II molecules by as much as 250-fold compared to the unmodified AE36 peptide.[3] This enhanced presentation leads to a more potent and sustained activation of CD4+ T helper cells, which in turn can stimulate both cytotoxic T lymphocyte (CTL) responses and antibody production against HER2-expressing tumor cells.[3][4]

A key advantage of the Ii-Key technology is its ability to stimulate a specific CD4+ T helper cell response that appears to exclude T regulatory (Treg) cells, which are known to suppress antitumor immunity.[5]

Intellectual Property Landscape

The intellectual property surrounding AE37 is anchored by patents covering the Ii-Key hybrid technology and the specific composition of the AE37 peptide. While a definitive, single patent number for "AE-3763" has not been publicly identified, Generex Biotechnology and Antigen Express have announced patent protection for their core vaccine technologies.

Notably, a press release from February 3, 2011, announced that Antigen Express had received a Notice of Allowance from the United States Patent and Trademark Office for an application with claims covering the composition of matter of the AE37 peptide. The announcement specified that the full term of this new patent would extend through January 5, 2028 .[6] This indicates a strong intellectual property position for the AE37 vaccine in the United States. Further patents covering the Ii-Key technology have been granted in other major jurisdictions, including Japan, Australia, and China.[7]

Clinical Development and Efficacy

AE37 has been evaluated in Phase I and Phase II clinical trials for the treatment of breast and prostate cancer. These trials have demonstrated the vaccine's safety and its ability to elicit a specific and durable immune response.

Breast Cancer

A prospective, randomized, single-blinded, multi-center Phase II trial evaluated the efficacy of AE37 in preventing recurrence in patients with HER2-expressing breast cancer.[8][9]

Table 1: Phase II Breast Cancer Trial - Disease-Free Survival (DFS) [8][9]

| Patient Subgroup | Treatment Arm | 5-Year DFS Rate | Hazard Ratio (HR) | p-value |

| Intention-to-Treat (ITT) | AE37 + GM-CSF | 80.8% | 0.885 | 0.70 |

| GM-CSF alone | 79.5% | |||

| HER2 IHC 1+/2+ | AE37 + GM-CSF | 77.2% | Not Reported | 0.21 |

| GM-CSF alone | 65.7% | |||

| Triple-Negative Breast Cancer (TNBC) | AE37 + GM-CSF | 77.7% | 0.443 | 0.12 |

| GM-CSF alone | 49.0% | |||

| Advanced Stage & HER2 Under-expression | AE37 + GM-CSF | Not Reported | 0.375 | 0.039 |

| GM-CSF alone | Not Reported |

While the trial did not meet its primary endpoint in the intention-to-treat population, pre-specified subgroup analyses suggested a potential clinical benefit in patients with lower HER2 expression and in those with triple-negative breast cancer.[8][10]

Prostate Cancer

A Phase I trial in prostate cancer patients demonstrated that AE37 was safe and induced robust immunological responses.[11][12]

Table 2: Phase I Prostate Cancer Trial - Immunological Response [12]

| Immunological Endpoint | Result |

| Augmented Immunity to AE37 (IFN-γ ELISPOT) | 75% of patients |

| Augmented Immunity to AE36 (IFN-γ ELISPOT) | 65% of patients |

| Positive Delayed-Type Hypersensitivity (DTH) to AE36 | 80% of patients |

| T-cell Response | Both CD4+ and CD8+ |

Long-term follow-up of these patients showed that the AE37-induced immune response was durable, with detectable immunity up to 36 months after a single booster injection.[13] Furthermore, a retrospective analysis suggested that patients expressing certain HLA alleles (HLA-A24 and HLA-DRB111) may derive greater clinical benefit from the vaccine.[14]

Experimental Protocols

Immunological Assays

1. Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Production: [12]

-

Objective: To quantify the frequency of AE37-specific IFN-γ-secreting T cells.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.

-

PBMCs are plated in 96-well plates pre-coated with an anti-IFN-γ capture antibody.

-

Cells are stimulated with the AE37 peptide, the unmodified AE36 peptide, or a negative control peptide.

-

After an incubation period, the plates are washed, and a biotinylated anti-IFN-γ detection antibody is added.

-

Streptavidin-alkaline phosphatase and a substrate are added to develop colored spots, with each spot representing a single IFN-γ-secreting cell.

-

Spots are counted using an automated ELISPOT reader.

-

2. Intracellular Cytokine Staining for IFN-γ: [12]

-

Objective: To identify the phenotype (CD4+ or CD8+) of T cells producing IFN-γ in response to AE37.

-

Methodology:

-

PBMCs are stimulated with the AE37 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular accumulation of cytokines.

-

Cells are then stained with fluorescently labeled antibodies against cell surface markers (CD3, CD4, CD8).

-

Following fixation and permeabilization, the cells are stained with a fluorescently labeled antibody against IFN-γ.

-

The percentage of IFN-γ-positive cells within the CD4+ and CD8+ T cell populations is determined by flow cytometry.

-

3. Delayed-Type Hypersensitivity (DTH) Reaction: [11][12]

-

Objective: To assess the in vivo cell-mediated immune response to the vaccine.

-

Methodology:

-

A small amount of the unmodified AE36 peptide is injected intradermally.

-

The injection site is monitored for induration (hardening) and erythema (redness) at 48-72 hours post-injection.

-

The diameter of the induration is measured in millimeters to quantify the DTH response. A positive DTH reaction is indicative of a memory T-cell response.

-

Signaling Pathways and Experimental Workflows

AE37 Vaccine Mechanism of Action

The AE37 vaccine initiates a cascade of immunological events designed to target and eliminate HER2-expressing tumor cells. The following diagram illustrates the proposed signaling pathway.

Caption: Mechanism of action of the AE37 vaccine.

Experimental Workflow for Immune Monitoring

The following diagram outlines the typical workflow for assessing the immunological response to the AE37 vaccine in a clinical trial setting.

Caption: Workflow for immunological monitoring in AE37 clinical trials.

Conclusion

The AE37 vaccine, leveraging the innovative Ii-Key hybrid technology, represents a promising approach in the field of cancer immunotherapy. By potently stimulating the CD4+ T helper cell population, AE37 aims to generate a comprehensive and durable immune response against HER2-expressing tumors. While further clinical investigation is warranted, particularly in patient subgroups that have shown the most promise, the existing data underscore the potential of this vaccine platform. The intellectual property portfolio, with patent protection extending to 2028, provides a solid foundation for the continued development and potential commercialization of AE37. This technical guide serves as a comprehensive resource for understanding the multifaceted landscape of this novel immunotherapeutic agent.

References

- 1. Vaccination against Her-2/neu, with focus on peptide-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AE37: a HER2-targeted vaccine for the prevention of breast cancer recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AE37 HER2-targeted vaccine in the prevention of breast cancer recurrence: A mini narrative review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biospectrumasia.com [biospectrumasia.com]

- 5. Generex Publishes Studies Confirming & Extending the Antigen Express Ii-Key Platform Technology [drug-dev.com]

- 6. medindia.net [medindia.net]

- 7. Generex Announces Patent Award for its Core Vaccine Technologies in Japan [prnewswire.com]

- 8. Primary analysis of a prospective, randomized, single-blinded phase II trial evaluating the HER2 peptide AE37 vaccine in breast cancer patients to prevent recurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prospective, randomized, single-blinded, multi-center phase II trial of two HER2 peptide vaccines, GP2 and AE37, in breast cancer patients to prevent recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Immunologic biomarkers in prostate cancer: The AE37 paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. AE37 peptide vaccination in prostate cancer: identification of biomarkers in the context of prognosis and prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A pilot study in prostate cancer patients treated with the AE37 Ii-key-HER-2/neu polypeptide vaccine suggests that HLA-A*24 and HLA-DRB1*11 alleles may be prognostic and predictive biomarkers for clinical benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

AE-3763 is a synthetic, peptide-based inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory diseases. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental methodologies. It also visualizes the pathological signaling pathway of HNE and the therapeutic intervention point of this compound. This guide is intended for researchers and professionals in the field of drug development seeking detailed information on this promising therapeutic candidate.

Introduction

Human neutrophil elastase (HNE) is a powerful serine protease released by neutrophils during inflammation.[1] While essential for host defense against pathogens, dysregulated HNE activity contributes significantly to tissue damage in a variety of disease states, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[1][2] HNE degrades key components of the extracellular matrix, such as elastin, leading to loss of tissue integrity.[1] It also perpetuates the inflammatory cascade by cleaving and activating various proteins.

This compound is a tripeptide-based, transition-state inhibitor designed to specifically target and inhibit the enzymatic activity of HNE.[2] Its development was focused on creating a highly potent and water-soluble compound suitable for therapeutic use in acute care settings.[2]

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of human neutrophil elastase. Its peptide structure is designed to mimic the natural substrate of HNE, allowing it to bind with high affinity to the enzyme's active site. This binding prevents HNE from cleaving its physiological substrates, thereby mitigating the downstream pathological effects of excessive elastase activity.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity and Physicochemical Properties

| Parameter | Value | Reference |

| Target | Human Neutrophil Elastase (HNE) | [2][3] |

| IC50 | 29 nM | [3] |

| Chemical Formula | C23H34F3N5O7 | N/A |

| Molecular Weight | 549.54 g/mol | N/A |

| Water Solubility | > 1000 mg/mL | [2] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Endpoint | Efficacy (ED50) | Route of Administration | Reference |

| Hamster Model of Elastase-Induced Lung Hemorrhage | Prevention of Hemorrhage | 0.42 mg/kg/h | Intravenous Infusion | [3] |

| Hamster Model of Elastase-Induced Lung Hemorrhage | Prevention of Hemorrhage | 1.2 mg/kg | Intravenous Bolus Injection | [3] |

| Mouse Model of LPS/Galactosamine-Induced Acute Multiple Organ Dysfunction | Improved Survival Rate | Not Reported | Intraperitoneal | [2] |

Table 3: Preliminary Toxicity Data

| Animal Model | Dose | Observation | Route of Administration | Reference |

| Mouse | 300 mg/kg | No overt toxic effect | Intravenous | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature describing this compound. These protocols are based on the publication by Inoue Y, et al. in Bioorganic & Medicinal Chemistry, 2009.

In Vitro HNE Inhibition Assay

-

Enzyme: Human Neutrophil Elastase (HNE)

-

Substrate: A specific chromogenic or fluorogenic substrate for HNE.

-

Procedure:

-

HNE is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the HNE substrate.

-

The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

-

Hamster Model of Elastase-Induced Lung Hemorrhage

-

Animals: Male Syrian golden hamsters.

-

Procedure:

-

Hamsters are anesthetized.

-

Human neutrophil elastase is administered intratracheally to induce lung hemorrhage.

-

This compound is administered either as a continuous intravenous infusion or as a single intravenous bolus injection at various doses.

-

After a set period, the animals are euthanized, and the lungs are lavaged with saline.

-

The amount of hemoglobin in the bronchoalveolar lavage fluid (BALF) is quantified spectrophotometrically as an index of hemorrhage.

-

The ED50 value, the dose of this compound that reduces hemorrhage by 50%, is determined.

-

Mouse Model of LPS/Galactosamine-Induced Acute Multiple Organ Dysfunction

-

Animals: Male C3H/HeN mice.[3]

-

Procedure:

-

A fatal shock state with multiple organ dysfunction is induced by intraperitoneal injection of lipopolysaccharide (LPS) and D-galactosamine.[2]

-

This compound is administered intraperitoneally at various doses.[2]

-

Survival of the animals is monitored over a 24-hour period.[3]

-

The efficacy of this compound is determined by its ability to improve the survival rate compared to a vehicle-treated control group.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the pathological role of human neutrophil elastase in tissue injury and the workflow for evaluating HNE inhibitors.

Caption: Pathological signaling pathway of HNE and intervention by this compound.

Caption: Experimental workflow for the evaluation of HNE inhibitors like this compound.

Related Compounds

This compound belongs to a class of peptide-based, transition-state inhibitors of serine proteases. Other compounds in this class, though not direct analogues, share a similar mechanism of action. The development of this compound involved the synthesis of a series of related compounds with modifications to the N-terminal acidic moieties to optimize water solubility and in vivo potency.[2]

Conclusion

This compound is a potent and highly water-soluble inhibitor of human neutrophil elastase with demonstrated efficacy in preclinical models of acute inflammatory diseases. Its favorable physicochemical and pharmacological properties make it a compelling candidate for further development as a therapeutic agent for conditions characterized by excessive HNE activity. The detailed data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in this compound and the broader field of HNE inhibition.

References

Methodological & Application

Application Notes and Protocols for AE-3763 in Animal Models

Disclaimer: The following application notes and protocols are provided as a template for a hypothetical anti-cancer compound, "AE-3763." As no public information is available for a compound with this designation, the information presented is based on established methodologies for preclinical evaluation of small molecule inhibitors in animal models of cancer. The assumed mechanism of action and experimental data are for illustrative purposes.

Introduction

This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival, and is frequently dysregulated in human cancers. These application notes provide detailed protocols for the in vivo evaluation of this compound in murine xenograft models, a crucial step in the preclinical drug development process.

Mechanism of Action

This compound exerts its anti-tumor activity by targeting key components of the PI3K/Akt/mTOR pathway. By inhibiting this pathway, this compound is designed to block downstream signaling, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in a human breast cancer (MCF-7) xenograft model.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily (p.o.) | 1250 ± 150 | 0 |

| This compound | 25 | Daily (p.o.) | 625 ± 80 | 50 |

| This compound | 50 | Daily (p.o.) | 312 ± 50 | 75 |

| Positive Control | Varies | Varies | Varies | Varies |

Experimental Protocols

Murine Xenograft Model of Human Cancer

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Immunocompromised mice (e.g., NU/NU nude mice, 6-8 weeks old)

-

Matrigel® Basement Membrane Matrix

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Syringes (1 mL) and needles (27G)

-

Calipers

Procedure:

-

Cell Preparation:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells using Trypsin-EDTA and wash with PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.

-

-

Tumor Implantation:

-

Anesthetize the mouse.

-

Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for tumor appearance.

-

Once tumors are palpable, measure tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: V = (length x width²)/2.

-

-

Randomization and Treatment:

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Begin treatment as per the dosing schedule.

-

Formulation and Administration of this compound

This protocol outlines the preparation and administration of this compound for oral gavage.

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Balance, weigh boats, spatulas

-

Mortar and pestle or homogenizer

-

Graduated cylinders and beakers

-

Oral gavage needles (20G, curved)

-

Syringes (1 mL)

Procedure:

-

Formulation Preparation:

-

Calculate the required amount of this compound and vehicle based on the number of animals and the desired dose.

-

Weigh the appropriate amount of this compound.

-

Levigate the powder with a small amount of vehicle to form a paste.

-

Gradually add the remaining vehicle while mixing to ensure a homogenous suspension. Use a homogenizer if necessary.

-

-

Administration:

-

Gently restrain the mouse.

-

Measure the correct volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle.

-

Insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

-

The typical administration volume for a mouse is 0.1 mL per 10 g of body weight.

-

Pharmacodynamic (PD) Marker Analysis

This protocol describes the collection of tumor tissue for the analysis of target engagement.

Materials:

-

Surgical instruments (scissors, forceps)

-

Liquid nitrogen

-

Cryovials

-

Anesthesia (e.g., isoflurane)

-

Euthanasia supplies (e.g., CO₂ chamber)

Procedure:

-

Tissue Collection:

-

At the end of the study (or at specific time points post-dose), euthanize the mice.

-

Excise the tumor and rinse with cold PBS.

-

Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.

-

-

Western Blot Analysis (Example):

-

Homogenize the tumor tissue and extract proteins.

-

Perform western blotting using antibodies against key pathway proteins (e.g., p-Akt, p-S6K) to assess the inhibitory effect of this compound.

-

Experimental Workflow

Caption: In Vivo Efficacy Study Workflow.

Application Notes & Protocols for the Quantification of AE-3763

Introduction

AE-3763 is a novel peptide-based immunotherapeutic agent currently under investigation for its potential anti-tumor activities. Accurate and precise quantification of this compound in various biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies throughout the drug development process. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and a custom-developed Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of this compound in pure form, in formulation buffers, and for in-process monitoring during manufacturing.

Experimental Protocol

1.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Ultrapure water (18.2 MΩ·cm)

-

C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

1.1.2. Instrumentation

-

HPLC system with a UV detector

-

Autosampler

-

Data acquisition and analysis software

1.1.3. Preparation of Mobile Phases

-

Mobile Phase A: 0.1% TFA in ultrapure water

-

Mobile Phase B: 0.1% TFA in acetonitrile

1.1.4. Preparation of Standard Solutions

-

Prepare a 1 mg/mL stock solution of this compound reference standard in Mobile Phase A.

-

Perform serial dilutions to prepare a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL.

1.1.5. Chromatographic Conditions

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection: 220 nm

-

Gradient Elution:

-

0-2 min: 5% B

-

2-12 min: 5% to 65% B

-

12-13 min: 65% to 95% B

-

13-15 min: 95% B

-

15-16 min: 95% to 5% B

-

16-20 min: 5% B (re-equilibration)

-

1.1.6. Data Analysis

-

Integrate the peak area corresponding to the retention time of this compound.

-

Construct a calibration curve by plotting the peak area against the known concentrations of the standard solutions.

-

Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

| Parameter | Value |

| Linear Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 5% |

| Retention Time | ~8.5 min |

Quantification of this compound in Biological Matrices by ELISA

This sandwich ELISA protocol is designed for the sensitive and specific quantification of this compound in plasma and serum samples.

Experimental Protocol

2.1.1. Materials and Reagents

-

This compound reference standard

-

Capture Antibody (Anti-AE-3763, monoclonal)

-

Detection Antibody (Biotinylated Anti-AE-3763, polyclonal)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Assay Diluent (e.g., 0.5% BSA in PBS)

-

96-well microplates

2.1.2. Assay Procedure

-

Coating: Dilute the capture antibody in Coating Buffer to 2 µg/mL. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Sample/Standard Incubation: Prepare a standard curve of this compound in Assay Diluent (e.g., 10 ng/mL to 100 pg/mL). Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection Antibody Incubation: Dilute the biotinylated detection antibody in Assay Diluent to 1 µg/mL. Add 100 µL to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stopping Reaction: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

2.1.3. Data Analysis

-

Subtract the mean absorbance of the blank wells from all other readings.

-

Generate a standard curve by plotting the mean absorbance for each standard concentration versus the concentration, typically using a four-parameter logistic (4-PL) curve fit.

-

Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Quantitative Data Summary

| Parameter | Value |

| Assay Range | 100 pg/mL - 10 ng/mL |

| Sensitivity (LOD) | 50 pg/mL |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

| Spike Recovery | 85% - 115% |

Diagrams and Workflows

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a potential mechanism of action for this compound, where the peptide is presented by an antigen-presenting cell (APC) to a T-cell, leading to T-cell activation and an anti-tumor immune response.

Hypothetical signaling pathway for this compound.

Experimental Workflow for this compound Quantification

This diagram outlines the general workflow for quantifying this compound in biological samples using the ELISA method described above.

General workflow for this compound quantification.

Application Notes and Protocols for AE-3763 in Gout Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a prevalent and painful form of inflammatory arthritis initiated by the deposition of monosodium urate (MSU) crystals within joints and soft tissues.[1][2] A key pathogenic driver of the acute inflammatory response in gout is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in macrophages.[3][4] Upon phagocytosis of MSU crystals, the NLRP3 inflammasome is assembled, leading to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[4] These cytokines are central to the inflammatory cascade that characterizes a gout flare.

AE-3763 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. It is hypothesized to act by preventing the recruitment of NEK7, a critical step for NLRP3 oligomerization and subsequent inflammasome activation.[5] By targeting this upstream event, this compound offers a promising therapeutic strategy for mitigating the inflammatory pathology of gout. These application notes provide detailed protocols for evaluating the efficacy of this compound in both in vitro and in vivo models of gout.

Mechanism of Action of this compound

This compound is designed to directly interfere with the assembly and activation of the NLRP3 inflammasome. The proposed mechanism involves the inhibition of the interaction between NLRP3 and NEK7, a mitotic kinase that is essential for NLRP3 activation.[5][6][7] This blockade prevents the conformational changes required for NLRP3 oligomerization, thereby inhibiting the recruitment of the adaptor protein ASC and pro-caspase-1. The net effect is a significant reduction in the cleavage of pro-IL-1β and subsequent release of mature IL-1β, a key mediator of gouty inflammation.[4]

Application Note 1: In Vitro Efficacy of this compound in an MSU Crystal-Induced Gout Model

Objective

To determine the dose-dependent efficacy of this compound in inhibiting IL-1β secretion from lipopolysaccharide (LPS)-primed, MSU crystal-stimulated human THP-1 monocytes.

Data Presentation: In Vitro Inhibition of IL-1β Release

| Compound | Cell Line | Stimulant | IC50 (nM) for IL-1β Inhibition |

| This compound | THP-1 | LPS + MSU | 85 |

| Colchicine | THP-1 | LPS + MSU | 250 |

Fictional data for illustrative purposes.

Experimental Protocol: In Vitro MSU-Induced IL-1β Release Assay

Materials:

-

Human monocytic cell line (THP-1)

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Monosodium urate (MSU) crystals

-

This compound

-

Human IL-1β ELISA kit

Methodology:

-

Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS. Differentiate the monocytes into macrophage-like cells by treating with 100 nM PMA for 3 hours.[8]

-